(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol
Overview
Description
(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C5H7N3O3 and a molecular weight of 157.13 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring
Preparation Methods
. One common synthetic route involves the reaction of 1-methylpyrazole with nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 1-methyl-4-nitropyrazole is then reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position, yielding (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol .
Chemical Reactions Analysis
(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Scientific Research Applications
(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol and its derivatives depends on the specific biological target. For example, when acting as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The nitro group and hydroxymethyl group play crucial roles in the binding interactions with the enzyme’s active site .
Comparison with Similar Compounds
(1-Methyl-4-nitro-1H-pyrazol-3-yl)methanol can be compared with other pyrazole derivatives such as:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid:
(1-Methyl-1H-pyrazol-3-yl)methanol: This compound lacks the nitro group, which significantly alters its chemical properties and biological activities.
The presence of both the nitro and hydroxymethyl groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
(1-methyl-4-nitropyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2,9H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWPEOTZNMDDEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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